3-(2-Furyl)acrylaldehyde

Übersicht

Beschreibung

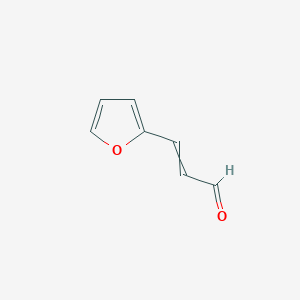

3-(2-Furyl)acrylaldehyde, also known as 3-(2-Furyl)propenal, is an organic compound with the molecular formula C₇H₆O₂. It is characterized by the presence of a furan ring attached to an acrylaldehyde group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(2-Furyl)acrylaldehyde can be synthesized through several methods. One common approach involves the condensation of furfural with acetaldehyde in the presence of

Biologische Aktivität

3-(2-Furyl)acrylaldehyde, also known as (E)-3-(furan-2-yl)acrylaldehyde, is an organic compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including its antimicrobial, antioxidant, and antitumor effects.

- Molecular Formula : CHO

- Molecular Weight : Approximately 122.12 g/mol

- Appearance : Light brown powder with a characteristic cinnamon odor

- Solubility : Insoluble in water

The compound features a furan ring attached to an acrolein moiety, which contributes to its reactivity and biological activity. Its aldehyde group is particularly reactive, allowing it to participate in various biochemical reactions.

This compound exhibits significant interactions with cellular components:

- Glutathione Interaction : The compound can form adducts with glutathione, leading to oxidative stress by depleting this crucial antioxidant.

- Cell Proliferation : At low concentrations, it inhibits cell proliferation without inducing cell death; however, higher concentrations can lead to oncosis.

- Electrophilic Nature : As a highly electrophilic compound, it can covalently bond with nucleophilic sites in DNA and proteins, potentially disrupting cellular functions.

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Oxidative Stress Induction : The compound induces oxidative stress by depleting glutathione levels and forming reactive species that can damage cellular components.

- Metabolic Pathways : It is metabolized by aldehyde dehydrogenase to form 2-carboxyethylmercapturic acid (CEMA) or by aldo-keto reductase to form S-(3-hydroxypropyl)-N-acetylcysteine (3-HPMA), which are its main urinary metabolites.

- Transport Mechanisms : Due to its lipophilic nature, it can diffuse across cell membranes and bind to proteins like albumin for transport within tissues.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. In a study examining various Schiff bases synthesized from this compound, strong antimicrobial effects were reported against different bacterial strains . The effectiveness of these compounds was attributed to their ability to disrupt microbial cell membranes.

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through various assays. It scavenges free radicals and protects cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role .

Antitumor Effects

In vitro studies have indicated that this compound exhibits antitumor activity. It has been shown to inhibit the growth of cancer cell lines at specific concentrations, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3-(furan-2-yl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIRCHXYMBFNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025349 | |

| Record name | 3-(2-Furyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-30-3 | |

| Record name | 2-Furanacrolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Furyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.